molecular formula C16H26N2O2 B6134173 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide

Cat. No. B6134173
M. Wt: 278.39 g/mol
InChI Key: GIBSKBXRZCVZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can help alleviate symptoms associated with these disorders.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase, which is responsible for breaking down N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide in the brain. By inhibiting this enzyme, CPP-115 can increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can have a calming and relaxing effect on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can have a number of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety and depression symptoms, and reduced drug-seeking behavior in addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-115 in lab experiments is its potency and specificity as a N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase inhibitor. This allows researchers to study the effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide modulation in a highly controlled manner. However, one limitation of using CPP-115 is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of drug addiction, as studies have shown that CPP-115 can reduce drug-seeking behavior in animal models. Another area of interest is its use as an adjunct therapy for epilepsy, as it has been shown to reduce seizure activity in animal models. Finally, further research is needed to better understand the long-term effects and potential toxicity of CPP-115 in humans.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process involving the reaction of cycloheptanone with pyrrolidine, followed by the addition of cyclobutanecarboxylic acid. The resulting compound is then purified using column chromatography to obtain CPP-115 in its pure form.

properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15-10-13(17-16(20)12-6-5-7-12)11-18(15)14-8-3-1-2-4-9-14/h12-14H,1-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSKBXRZCVZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.